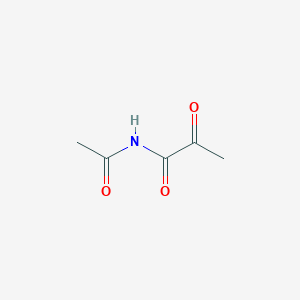

N-Acetyl-2-oxopropanamide

Description

Significance and Research Context of Alpha-Ketoamides

The alpha-ketoamide moiety is considered a "privileged structure" in medicinal chemistry, a term coined to describe molecular frameworks that can provide useful ligands for diverse biological targets like enzymes and receptors. nih.gov The versatility of alpha-ketoamides stems from their unique chemical properties, which allow them to act as either nonreactive or reactive moieties. nih.govacs.orgdrugbank.com

As nonreactive groups, alpha-ketoamides can influence the conformation of drug candidates, enhancing their potency and pharmacokinetic profiles. nih.govacs.org When acting as a reactive group, the alpha-ketoamide's carbonyl group can covalently bond with catalytic amino acid residues, such as serine or cysteine, within the active sites of enzymes. acs.org This ability to form covalent bonds makes them potent enzyme inhibitors. acs.orgnih.gov

Alpha-ketoamides have demonstrated several advantages over similar dicarbonyl compounds like alpha-ketoacids and alpha-ketoesters. They exhibit improved membrane permeability compared to alpha-ketoacids and greater stability against plasma esterases than alpha-ketoesters. nih.govacs.org Furthermore, they are more resistant to proteolytic cleavage and possess superior chemical and metabolic stability compared to highly reactive aldehydes. nih.gov

The research applications for alpha-ketoamides are broad, with studies exploring their potential as:

Enzyme inhibitors: They are effective against various enzymes, including cysteine proteases, phospholipases, and the main protease of SARS-CoV-2. acs.orgtandfonline.comacs.orggoogle.com

Therapeutic agents: The alpha-ketoamide core is found in drugs with immunosuppressant, antiviral, and anti-inflammatory properties. researchgate.net

Synthetic intermediates: Their reactivity makes them valuable building blocks for creating more complex molecules. rsc.org

Structural Features and Core Chemical Framework Analysis

The core structure of N-Acetyl-2-oxopropanamide features several key functional groups that dictate its chemical behavior.

| Functional Group | Description |

| N-acetyl group | An acetyl group attached to a nitrogen atom. |

| Amide linkage | A covalent bond between a carbonyl group and a nitrogen atom. |

| Alpha-keto group | A ketone functional group located on the carbon atom adjacent (the alpha position) to the amide carbonyl group. |

The defining characteristic of an alpha-ketoamide is the presence of two carbonyl groups separated by a single carbon-carbon bond. This arrangement creates a molecule with multiple reactive sites. nih.govrsc.org The preferred geometry of an alpha-ketoamide places the nitrogen atom and both carbonyl groups on the same plane, with the two oxygen atoms in a trans configuration. nih.gov

The electrophilic nature of the two carbonyl carbons and the nucleophilic character of the nitrogen and oxygen atoms contribute to the compound's reactivity. nih.govrsc.org This dual reactivity allows alpha-ketoamides to participate in a variety of chemical transformations, making them a versatile scaffold in synthetic and medicinal chemistry. For instance, the ketone moiety of alpha-ketoamides can react with the cysteine residues in the catalytic dyad of proteases to form a hemithioketal, leading to the inactivation of the enzyme. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

70881-55-9 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

N-acetyl-2-oxopropanamide |

InChI |

InChI=1S/C5H7NO3/c1-3(7)5(9)6-4(2)8/h1-2H3,(H,6,8,9) |

InChI Key |

OSBQPBCXXYIHQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)NC(=O)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for N Acetyl 2 Oxopropanamide and Its Analogues

Condensation Reactions in N-Acetyl-2-oxopropanamide Synthesis

Condensation reactions represent a fundamental approach to constructing the this compound scaffold and its analogues. These methods typically involve the formation of the core amide bond by reacting a pyruvate precursor with a suitable nitrogen-based nucleophile.

A direct and widely utilized method for synthesizing analogues of this compound involves the condensation of ethyl pyruvate with various amine derivatives. Ethyl pyruvate, a simple aliphatic ester of pyruvic acid, serves as a key starting material. nih.govresearchgate.net This approach has been successfully employed to generate N-substituted-2-oxopropanamide compounds. For instance, the reaction of ethyl pyruvate with ethylamine or diethylamine yields N-ethyl-2-oxopropanamide and N,N-diethyl-2-oxopropanamide, respectively. nih.gov These reactions provide a straightforward pathway to analogues where the acetyl group is replaced by other substituents on the amide nitrogen.

Table 1: Synthesis of 2-Oxopropanamide Analogues from Ethyl Pyruvate

| Reactant 1 | Reactant 2 | Product |

| Ethyl Pyruvate | Ethylamine | N-Ethyl-2-oxopropanamide |

| Ethyl Pyruvate | Diethylamine | N,N-Diethyl-2-oxopropanamide |

The synthesis of N-acetylated hydrazide analogues of 2-oxopropanamide can be achieved through multi-step coupling reactions. A general strategy involves the initial reaction of an α-ketoester, such as ethyl pyruvate, with hydrazine hydrate. This condensation reaction typically yields the corresponding α-ketoacyl hydrazide intermediate. mdpi.commdpi.com

Following the formation of the hydrazide, an acetylation step is performed. The introduction of the acetyl group onto the terminal nitrogen of the hydrazide moiety can be accomplished using acetylating agents like acetic acid. researchgate.netpharm.or.jpnih.gov This acylation of the hydrazide intermediate completes the synthesis, yielding an N-acetyl-N'-pyruvoyl-hydrazine type of analogue. The rate of this acetylation reaction is dependent on factors such as the concentration of the acid used. researchgate.netpharm.or.jp

Oxidative Deacetylation Routes for Alpha-Ketoamide Formation

Oxidative deacetylation provides an alternative pathway to the α-ketoamide core structure. This strategy involves the cleavage of a carbon-carbon bond in a more complex precursor molecule. A notable example is the oxygen-involved oxidative deacetylation of α-substituted β-acetyl amides, which can undergo C-C bond cleavage to form α-keto amides when treated with reagents like copper(II) chloride. organic-chemistry.org

The formation of α-ketoamides through the cleavage of C-C bonds is a versatile synthetic strategy. Various substrates and catalytic systems have been developed to achieve this transformation. These methods often involve the oxidative cleavage of ketones or their derivatives.

Key strategies include:

Metal-Free C═C Bond Cleavage: An unprecedented method involves the cleavage of the C═C bond in N,N-disubstituted enaminones using elemental sulfur, leading to the formation of N,N-disubstituted α-keto thioamides. mdpi.com

Copper-Catalyzed Aerobic Oxidation: A novel copper-catalyzed aerobic oxidative C(CO)-C(alkyl) bond cleavage of aryl alkyl ketones allows for the direct transformation into amides. nih.gov Isotopic labeling experiments have shown that in some copper-catalyzed syntheses, the oxygen atoms of the α-ketoamide are derived from molecular oxygen. organic-chemistry.org

Catalyst-Free Oxidative Decyanation: α-ketoamides can be synthesized from β-ketonitriles and primary amines through a catalyst-free oxidative decyanation–amidation reaction, utilizing an oxidant like a hydrogen peroxide-sodium carbonate adduct. pharm.or.jp

C- to N-Acyl Transfer: A recently developed approach uses C-C bond cleavage to initiate a C- to N-acyl transfer, employing activated ketones as the acylation reagents with amine nucleophiles. semanticscholar.org

Table 2: Selected C-C Bond Cleavage Strategies for α-Ketoamide Synthesis

| Starting Material | Key Reagents/Catalysts | Product Type |

| N,N-disubstituted enaminones | Elemental Sulfur | α-Keto thioamides |

| Aryl alkyl ketones | Copper catalyst, O₂ | Amides |

| β-Ketonitriles, primary amines | Na₂CO₃·1.5H₂O₂ | α-Ketoamides |

| Activated ketones, amines | Coupling reagents | Amides |

Cyclization and Heterocycle Formation via this compound Intermediates

The α-ketoamide moiety is a valuable structural motif that can act as a precursor for the synthesis of various cyclic and heterocyclic compounds. The multiple reactive centers within the acyclic α-ketoamide structure, possessing both electrophilic and nucleophilic character, allow for a range of functionalization and subsequent cyclization reactions. These transformations can lead to the formation of new C–C, C–O, and C–N bonds, resulting in diverse heterocyclic systems. For instance, N-(substituted 2-hydroxyphenyl)carbamates, which contain a related structural feature, can undergo cyclization to form benzoxazolones.

Ring-closing metathesis (RCM) is a powerful and widely used variation of olefin metathesis for synthesizing unsaturated rings. mdpi.com This metal-catalyzed reaction proceeds via an intramolecular metathesis of a substrate containing two terminal alkenes, forming a cycloalkene and volatile ethylene. mdpi.com The reaction is favored due to its ability to form rings of various sizes, from 5- to 30-membered cycles, and its tolerance for a wide array of functional groups.

Derivatives of 2-oxopropanamide bearing appropriate unsaturated side chains can serve as substrates for RCM. For example, an N-allyl or O-allyl derivative could undergo intramolecular cyclization with another alkene moiety within the molecule. The use of ruthenium-based catalysts, such as Grubbs catalysts, is common for these transformations. This methodology has been successfully applied to olefin-containing enamides to produce five- and six-membered cyclic enamides, demonstrating the utility of RCM in creating heterocyclic structures from acyclic precursors related to 2-oxopropanamide.

Synthesis of Sulfur- and Nitrogen-Containing Heterocycles from Halopyruvamides

Halopyruvamides, which are derivatives of this compound, serve as versatile building blocks in the synthesis of a variety of sulfur- and nitrogen-containing heterocycles. Their electrophilic α-carbon, activated by the adjacent carbonyl and halo groups, makes them prime candidates for cyclization reactions with various nucleophiles.

One of the most prominent applications of halopyruvamides is in the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone, in this case, a halopyruvamide, with a thioamide. synarchive.comchemhelpasap.com The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halopyruvamide, leading to the displacement of the halide. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the pyruvamide moiety. Subsequent dehydration yields the final thiazole ring. chemhelpasap.comresearchgate.net This method is highly efficient and allows for the synthesis of a wide array of substituted thiazoles by varying the substituents on both the halopyruvamide and the thioamide.

The reactivity of halopyruvamides also extends to the synthesis of six-membered heterocycles such as 1,3,4-thiadiazines . The reaction of α-haloketones with thiosemicarbazide derivatives can lead to the formation of thiosemicarbazones, which can then undergo cyclization to form the 1,3,4-thiadiazine ring. nih.govbiointerfaceresearch.com This synthetic route provides a pathway to more complex heterocyclic systems with potential biological activities.

In the realm of nitrogen-containing heterocycles, halopyruvamides can be utilized in the synthesis of pyrimidines . While direct reaction pathways are less common, the α-halo-β-dicarbonyl moiety present in these molecules is a key synthon in various pyrimidine syntheses, such as modifications of the Pinner synthesis. mdpi.comorganic-chemistry.org These reactions typically involve condensation with amidines, where the two nitrogen atoms of the amidine form the N1 and N3 positions of the pyrimidine ring.

Furthermore, the synthesis of 1,2,4-triazines can be achieved using α-haloketones as precursors. One established method involves the reaction of α-haloketones with amidrazones. mdpi.comorganic-chemistry.org The reaction proceeds through a condensation-cyclization sequence to afford the triazine core. The versatility of this approach allows for the introduction of various substituents onto the heterocyclic ring, enabling the generation of diverse chemical libraries for further investigation.

Table 1: Synthesis of Heterocycles from Halopyruvamide Analogues

| Heterocycle | Reactants | General Reaction Conditions | Key Mechanism Steps |

| Thiazoles | Halopyruvamide, Thioamide | Reflux in ethanol or other suitable solvent. firsthope.co.in | Nucleophilic attack by sulfur, intramolecular cyclization, dehydration (Hantzsch synthesis). synarchive.comresearchgate.net |

| 1,3,4-Thiadiazines | Halopyruvamide, Thiosemicarbazide | Reaction in a suitable solvent to form thiosemicarbazone, followed by cyclization. nih.gov | Formation of thiosemicarbazone intermediate, intramolecular cyclization. biointerfaceresearch.com |

| Pyrimidines | Halopyruvamide analogue (α-halo-β-dicarbonyl), Amidine | Condensation reaction, often catalyzed by an acid or base. mdpi.com | Nucleophilic attack by amidine nitrogen, intramolecular cyclization, and aromatization. |

| 1,2,4-Triazines | Halopyruvamide, Amidrazone | Condensation and cyclization, typically under heating. mdpi.comorganic-chemistry.org | Formation of a hydrazone-like intermediate, followed by ring closure. |

Green Chemistry Approaches and Industrial Production Considerations for 2-Oxopropanamide

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like 2-oxopropanamide and its derivatives to enhance sustainability and reduce environmental impact. chemistryviews.org These approaches focus on minimizing waste, using less hazardous materials, and improving energy efficiency. sciepub.com

Biocatalysis offers a promising green alternative for the synthesis of the amide bond in 2-oxopropanamide. Enzymes, such as lipases and amide synthetases, can catalyze the amidation of pyruvic acid derivatives with acetamide (B32628) or related nitrogen sources under mild, aqueous conditions. acs.orgnih.gov This approach avoids the use of harsh coupling reagents and toxic solvents, which are common in traditional amide synthesis. researchgate.netucl.ac.uk Furthermore, the high selectivity of enzymes can reduce the formation of byproducts, simplifying purification processes. nih.gov

The use of greener solvents is another key aspect. Replacing conventional volatile organic compounds with water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis. ucl.ac.uk Additionally, solvent-free reaction conditions, where feasible, represent an ideal green chemistry scenario.

For the industrial production of 2-oxopropanamide, several factors must be considered to ensure an efficient, scalable, and cost-effective process. Process intensification is a key strategy that aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. sartorius.comcobaltcommunications.com This can be achieved through various means, including the use of continuous flow reactors.

Flow chemistry presents significant advantages over traditional batch processing for the production of fine chemicals. seqens.comacs.org Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and higher yields. researchgate.netresearchgate.net The enhanced heat and mass transfer in microreactors can also improve the safety of exothermic reactions. The scalability of flow processes is often more straightforward than for batch reactions, facilitating the transition from laboratory-scale synthesis to industrial production. pharmaceutical-technology.comlabiotech.eu

The integration of these green chemistry principles and advanced manufacturing technologies is crucial for the sustainable and economical industrial-scale production of 2-oxopropanamide and its derivatives.

Table 2: Green Chemistry and Industrial Production Strategies for 2-Oxopropanamide

| Strategy | Description | Advantages for 2-Oxopropanamide Production |

| Biocatalysis | Use of enzymes (e.g., lipases, amide synthetases) to catalyze the amide bond formation. researchgate.net | Mild reaction conditions (aqueous media, near-neutral pH, ambient temperature), high selectivity, reduced byproducts, biodegradable catalysts. acs.orgnih.gov |

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water, or bio-derived solvents. ucl.ac.uk | Reduced environmental impact, improved worker safety, potential for easier product separation. |

| Process Intensification | Designing smaller, more efficient, and safer manufacturing processes. sartorius.comcobaltcommunications.compharmafeatures.com | Reduced capital and operational costs, smaller manufacturing footprint, improved safety. |

| Flow Chemistry | Conducting chemical reactions in a continuous flow reactor instead of a batch reactor. seqens.comacs.org | Precise control over reaction parameters, improved yield and consistency, enhanced safety, easier scalability. researchgate.netresearchgate.net |

Iii. Reactivity Profiles and Elucidation of Reaction Mechanisms of N Acetyl 2 Oxopropanamide

Electrophilic and Nucleophilic Reactivity of Carbonyl Centers in Alpha-Ketoamides

The alpha-ketoamide moiety is a multifunctional scaffold possessing both electrophilic and nucleophilic centers. researchgate.netrsc.orgresearchgate.net Specifically, it features two electrophilic carbonyl carbons and two potential nucleophilic sites, primarily the nitrogen atom and the oxygen atoms. nih.govresearchgate.net This dual reactivity allows alpha-ketoamides to participate in a wide array of chemical reactions. chemrxiv.org

When the two carbonyl groups are in an s-trans conformation, which is generally preferred to minimize electrostatic repulsion between the oxygen atoms, the resonance form where the nitrogen is double-bonded to the amide carbon becomes significant. acs.org This reduces the negative charge on the nitrogen and can influence the electrophilicity of the distal keto group. acs.org Conversely, in an s-cis conformation, the amide bond is stretched, and the nitrogen becomes more negatively charged. acs.org

Alpha-ketoamides can act as "proelectrophiles," where their ability to react with nucleophiles at the carbonyl centers is a key feature, often exploited in the design of enzyme inhibitors that form covalent bonds with catalytic residues like serine or cysteine. nih.govacs.org The structural motif possesses two nucleophilic reaction sites and two electrophilic centers that represent potential, and often crucial, interaction points with target proteins. acs.org

| Reactive Center | Type | Description |

| Keto Carbonyl Carbon | Electrophilic | Susceptible to nucleophilic attack, leading to addition reactions. Its reactivity is modulated by the adjacent amide group. |

| Amide Carbonyl Carbon | Electrophilic | Generally less reactive towards nucleophiles than the keto carbonyl due to resonance with the nitrogen lone pair. |

| Amide Nitrogen | Nucleophilic | The lone pair of electrons on the nitrogen can act as a nucleophile, although this is tempered by delocalization into the amide carbonyl. |

| Carbonyl Oxygens | Nucleophilic | The lone pairs on the oxygen atoms can participate in hydrogen bonding and act as weak nucleophiles or bases. |

Keto-Enol Tautomerism and Isomeric Stability of 2-Oxopropanamide Derivatives

Like other carbonyl compounds with alpha-hydrogens, N-Acetyl-2-oxopropanamide can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons to form a C=C double bond. youtube.com

Keto Tautomer: CH₃-CO-CO-NH-CO-CH₃ Enol Tautomer: CH₂=C(OH)-CO-NH-CO-CH₃

The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. youtube.com For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form, primarily because the C=O double bond is significantly stronger than a C=C double bond. libretexts.org However, the stability of the enol form can be enhanced by several factors, including conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com

In the case of 2-oxopropanamide derivatives, the enol form can be stabilized by conjugation of the newly formed C=C double bond with the adjacent amide carbonyl group. This extended pi-system delocalizes electron density, which is a stabilizing effect. The relative stability of the keto and enol tautomers of this compound would depend on the balance between the strength of the C=O bond in the keto form and the stabilization gained from conjugation in the enol form. Asymmetrical alpha-ketoamides can potentially form more than one enol, with the more substituted and therefore more thermodynamically stable enol being favored. youtube.comyoutube.com

| Factor | Influence on Keto-Enol Equilibrium | Relevance to this compound |

| Bond Energies | Favors the keto form due to the high strength of the C=O double bond compared to the C=C double bond. libretexts.org | This is the primary reason the keto form is generally more stable. |

| Conjugation | Stabilizes the enol form by creating an extended π-electron system. masterorganicchemistry.com | The enol's C=C bond is conjugated with the amide carbonyl, providing stabilization. |

| Hydrogen Bonding | Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. masterorganicchemistry.comresearchgate.net | An intramolecular H-bond could form between the enol's hydroxyl group and the amide oxygen. |

| Solvent | Polar, protic solvents can stabilize both forms through hydrogen bonding but may influence the equilibrium position. | The specific solvent used can alter the keto-enol ratio. |

Mechanisms of Covalent Hydration and Kinetic Analysis of Pyruvamides

The electrophilic keto-carbonyl group of this compound is susceptible to reversible nucleophilic addition of water, a process known as covalent hydration. This reaction results in the formation of a geminal diol (gem-diol), specifically N-acetyl-2,2-dihydroxypropanamide. dntb.gov.ua This is a characteristic reaction of alpha-keto acids and their derivatives, such as pyruvic acid and pyruvamides. nih.govsrce.hr

The hydration-dehydration equilibrium is sensitive to the electronic environment of the carbonyl group. Electron-withdrawing groups adjacent to the carbonyl enhance its electrophilicity and shift the equilibrium towards the hydrated gem-diol form. The amide group in this compound influences this equilibrium.

The mechanism of hydration can be catalyzed by acid or base.

Base-catalyzed hydration: A hydroxide (B78521) ion directly attacks the electrophilic keto-carbonyl carbon. The resulting alkoxide is then protonated by water to yield the gem-diol.

Acid-catalyzed hydration: The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl. Deprotonation of the resulting oxonium ion gives the gem-diol.

Kinetic studies on the hydration-dehydration of related compounds like pyruvic acid provide insight into the rates of these processes. srce.hrsrce.hr The rate constants for dehydration are often determined using techniques like polarography. srce.hr The kinetics of these reactions are crucial for understanding the behavior of these compounds in aqueous environments, such as biological systems. researchgate.netnih.gov The presence of water can cooperatively lower the energy barrier for hydration, stabilizing the transition state through intermolecular hydrogen bonding. nih.gov

| Reaction Parameter | Description | Significance for Pyruvamides |

| Equilibrium Constant (Khyd) | Khyd = [gem-diol] / [keto-form][H₂O]. Indicates the extent of hydration at equilibrium. | Influenced by the electronic nature of the N-acetyl group. |

| Rate Constant of Dehydration (kd) | Represents the rate at which the gem-diol converts back to the keto form. srce.hr | Important for the overall stability and reactivity profile of the compound in aqueous solution. |

| Catalysis | The reaction is accelerated by both acids and bases. | The pH of the solution will significantly affect the rate of hydration and dehydration. |

Rearrangement Pathways and Stereochemical Aspects in Alpha-Ketoamide Transformations

The polyfunctional nature of the alpha-ketoamide scaffold makes it a versatile substrate for various synthetic transformations, including rearrangements and stereoselective reactions. rsc.org

Rearrangement Pathways: While this compound itself is not prone to common named rearrangements under standard conditions, its derivatives can be designed to undergo specific transformations. For example, electrochemical methods have been developed for synthesizing α-ketoamides from ketoximes that proceed through a non-Beckmann rearrangement pathway, where the reaction is diverted to form the ketoamide instead of the expected amide. acs.org

Stereochemical Aspects: When the alpha-ketoamide contains a stereocenter, or when it reacts to form one, the stereochemical outcome of the reaction is of critical importance. The planar nature of the carbonyl groups allows for facial selectivity in nucleophilic additions. A nucleophile can attack from either the Re or Si face of the keto-carbonyl, and the presence of chiral auxiliaries or catalysts can direct the attack to one face preferentially, leading to enantiomerically enriched or pure products.

Alpha-ketoamides are valuable substrates in various stereoselective reactions:

Asymmetric Mannich-type reactions: Alpha-ketoamides can act as electrophiles, reacting with enolates or enol ethers in the presence of a chiral catalyst to form β-amino-α-ketoamides with high stereocontrol. chemrxiv.org

Asymmetric Michael additions: They can serve as Michael acceptors, with nucleophiles adding to a conjugated system attached to the ketoamide moiety. chemrxiv.org

Asymmetric Aldol additions: The enol or enolate form of an alpha-ketoamide can act as a nucleophile, reacting with aldehydes or ketones to create new stereocenters.

The stereochemistry of the alpha-ketoamide itself can influence the conformation of the molecule, which in turn can direct the outcome of subsequent reactions. acs.org For instance, bulky substituents on the amide nitrogen can cause the plane of the two carbonyl groups to twist, affecting how the molecule interacts with other reagents or catalysts. acs.org

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of N Acetyl 2 Oxopropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-Acetyl-2-oxopropanamide, ¹H and ¹³C NMR provide definitive information about the number and chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and amide groups.

Amide Proton (N-H): The proton attached to the nitrogen atom is expected to appear as a broad singlet in a downfield region, typically between δ 7.5 and 8.5 ppm. Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. researchgate.netnih.gov

Acetyl Protons (CH₃-C=O): The three equivalent protons of the acetyl methyl group are expected to resonate as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.

Pyruvoyl Protons (CH₃-C=O): The three protons of the methyl group of the 2-oxopropanamide moiety are also expected to appear as a singlet, likely in a similar region to the acetyl protons, around δ 2.3-2.7 ppm, due to the deshielding effect of the adjacent ketone carbonyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.2 | Singlet (broad) |

| CH₃ (Acetyl) | 2.2 | Singlet |

| CH₃ (Pyruvoyl) | 2.5 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbonyl Carbons (C=O): The two carbonyl carbons, one from the ketone and one from the amide of the pyruvoyl group, and the carbonyl carbon of the acetyl group, are expected to appear significantly downfield due to their electrophilic nature. Ketonic carbonyls typically resonate in the range of δ 190-205 ppm, while amide carbonyls are found between δ 160-180 ppm. reddit.comcompoundchem.com

Methyl Carbons (CH₃): The carbon atoms of the two methyl groups will appear in the upfield region of the spectrum, generally between δ 20-30 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 |

| C=O (Amide, Pyruvoyl) | 165 |

| C=O (Amide, Acetyl) | 170 |

| CH₃ (Acetyl) | 24 |

| CH₃ (Pyruvoyl) | 26 |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its amide and ketone functionalities.

N-H Stretch: The stretching vibration of the N-H bond in the secondary amide is expected to appear as a moderate to strong band in the region of 3300-3500 cm⁻¹. libretexts.org

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl groups will be observed in the 2850-3000 cm⁻¹ range. libretexts.org

C=O Stretches: The presence of three carbonyl groups will lead to strong absorption bands in the carbonyl region. The ketonic C=O stretch is anticipated around 1700-1725 cm⁻¹. The amide I band (primarily C=O stretch) of the acetyl group is expected around 1680-1700 cm⁻¹, while the amide I band of the pyruvoyl group, being adjacent to another carbonyl, might be shifted to a slightly different frequency. The amide II band (N-H bend and C-N stretch) is typically found around 1510-1570 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3350 | Strong |

| C-H Stretch | Methyl | 2950 | Medium |

| C=O Stretch | Ketone | 1715 | Strong |

| Amide I (C=O Stretch) | Acetyl Amide | 1690 | Strong |

| Amide I (C=O Stretch) | Pyruvoyl Amide | 1670 | Strong |

| Amide II (N-H Bend) | Amide | 1550 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the key chromophores are the carbonyl groups.

n→π* Transitions: The lone pair of electrons on the oxygen atoms of the carbonyl groups can be excited to an anti-bonding π* orbital. These transitions are typically of lower energy and result in absorption at longer wavelengths, though with lower intensity. amazonaws.com For α-dicarbonyl compounds, these transitions are often observed in the near-UV region.

π→π* Transitions: The electrons in the π-bonds of the carbonyl groups can be promoted to anti-bonding π* orbitals. These transitions are of higher energy and result in strong absorption at shorter wavelengths. amazonaws.com

The UV-Vis spectrum of this compound is expected to show a weak absorption band at a longer wavelength corresponding to the n→π* transition of the α-keto-amide system, and a stronger absorption at a shorter wavelength due to the π→π* transitions. The position of the maximum absorption (λmax) for the n→π* transition in similar α-dicarbonyl compounds is often in the range of 280-350 nm.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |

| n→π | α-Ketoamide | ~320 | Low |

| π→π | Carbonyls | <220 | High |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. The molecular weight of this compound (C₅H₇NO₃) is 129.11 g/mol .

Under electron ionization (EI), the molecular ion of this compound ([M]⁺˙) will undergo fragmentation. Common fragmentation pathways for amides and ketones include α-cleavage and McLafferty rearrangement. libretexts.orgyoutube.com

A characteristic fragmentation for N-acetylated compounds is the loss of ketene (CH₂=C=O), which has a mass of 42 Da. nih.gov This occurs through a rearrangement mechanism.

Plausible Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the two carbonyl groups of the pyruvoyl moiety could lead to the formation of an acetyl radical (CH₃CO•) and an [M-43]⁺ ion, or an N-acetyl isocyanate radical cation.

Loss of Ketene: A common fragmentation pathway for N-acetyl compounds is the loss of a neutral ketene molecule (42 u). This would result in a fragment ion at m/z 87.

Further Fragmentations: Subsequent losses of CO (28 u) from acylium ions are also common.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 129 | [C₅H₇NO₃]⁺˙ (Molecular Ion) | - |

| 87 | [C₃H₅NO₂]⁺˙ | CH₂CO (Ketene) |

| 86 | [C₄H₆O₂]⁺˙ | HNCO |

| 72 | [C₃H₄O₂]⁺˙ | CH₃CN |

| 43 | [CH₃CO]⁺ | C₂H₂NO₂ |

Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons to ionize the sample. EI typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule which is useful for structural elucidation. However, the molecular ion peak may be weak or absent for some compounds. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is a softer ionization technique that is well-suited for the analysis of polar and thermally stable compounds of low to medium molecular weight. wikipedia.org It typically produces a protonated molecule ([M+H]⁺) as the base peak with less fragmentation than EI. nih.govlabx.com This makes it particularly useful for determining the molecular weight of α-ketoamides. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy in Studies of this compound Related Compounds

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR spectroscopy can be a powerful tool to study radical species derived from it, for example, through reduction or oxidation reactions.

The α-dicarbonyl moiety of this compound can potentially accept an electron to form a radical anion. EPR studies on the radical anions of related dicarbonyl compounds have been used to investigate their electronic structure and reactivity. nih.gov The resulting EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants with magnetic nuclei such as ¹⁴N and ¹H. nih.govresearchgate.net Such studies can provide insights into the redox properties and potential reaction mechanisms involving radical intermediates of α-ketoamides.

X-ray Crystallography for Solid-State Structure Determination of Alpha-Ketoamide Derivatives

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For alpha-ketoamide derivatives, this method provides invaluable insights into their conformational preferences, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern their packing in the solid state. This structural information is fundamental to understanding their physicochemical properties and rationalizing their biological activity.

Computational studies, strongly supported by crystallographic data from various derivatives, have established the preferred molecular geometry of the α-ketoamide moiety. nih.gov The core structure, comprising the nitrogen atom and the two adjacent carbonyl groups, preferentially adopts a planar conformation. nih.govacs.org This planarity is a consequence of the electronic and steric demands of the system. The two carbonyl oxygen atoms are typically found in a trans disposition relative to the central carbon-carbon bond, a conformation that minimizes the electrostatic repulsion between the oxygen lone pairs. nih.govacs.org However, the introduction of bulky substituents on the amide nitrogen or the keto-carbonyl carbon can lead to a loss of planarity, with the O=C-C=O dihedral angle twisting to relieve steric strain. acs.org

Detailed analysis of crystallographic data reveals key bond length characteristics. The carbon-carbon bond connecting the two carbonyl groups typically ranges from 1.52 to 1.55 Å. nih.gov This distance suggests a lack of significant resonance or conjugation between the two carbonyl groups. acs.org Furthermore, the amide C–N bond in s-trans α-ketoamides is observed to be slightly shorter than in standard amides, an effect attributed to the electron-withdrawing nature of the adjacent keto group. nih.govacs.org

The solid-state architecture of alpha-ketoamide derivatives is heavily influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The amide N-H group is a potent hydrogen bond donor, frequently interacting with the keto-carbonyl oxygen, the amide-carbonyl oxygen, or other acceptor groups on adjacent molecules to form robust supramolecular structures. These interactions are not only critical for crystal packing but are also central to the mechanism of action for many biologically active α-ketoamides, which often bind to enzyme active sites through specific hydrogen bonds. nih.govnih.gov

Crystal structures of various α-ketoamide derivatives have been elucidated, providing a solid basis for understanding their structure-activity relationships. For instance, the structures of α-ketoheterocycle inhibitors bound to Fatty Acid Amide Hydrolase (FAAH) have been solved at high resolution. nih.gov These studies not only confirmed the covalent attachment of the inhibitor to the enzyme's catalytic serine residue but also detailed the specific hydrogen bonds and hydrophobic interactions stabilizing the complex. nih.gov Similarly, the crystal structure of the SARS-CoV-2 main protease (Mpro) in complex with an α-ketoamide inhibitor revealed a covalent bond with the catalytic Cys145, with the inhibitor's conformation and interactions precisely mapped within the active site. nih.govacs.orgresearchgate.net

The crystallographic parameters for several α-ketoamide and related amide derivatives have been reported, showcasing the structural diversity within this class of compounds.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| Compound 2 (an α-amino amide derivative) | C16H17N3O5S | Monoclinic | P21/n | a = 8.04 Å, b = 25.12 Å, c = 8.78 Å, β = 105.77° | mdpi.com |

| Compound 8 (an α-amino amide derivative) | C15H15N3O5S | Monoclinic | P21/n | a = 8.04 Å, b = 25.04 Å, c = 8.73 Å, β = 105.78° | mdpi.com |

| Compound 7a (an α-amino amide derivative) | C20H23N3O5S | Monoclinic | P21/c | a = 11.23 Å, b = 5.99 Å, c = 31.02 Å, β = 95.83° | mdpi.com |

| FAAH-Inhibitor 3 Complex | - | Trigonal | P3221 | a = 101.5 Å, b = 101.5 Å, c = 163.7 Å | nih.gov |

| FAAH-Inhibitor 4 Complex | - | Trigonal | P3221 | a = 101.5 Å, b = 101.5 Å, c = 163.6 Å | nih.gov |

| FAAH-Inhibitor 5 Complex | - | Trigonal | P3221 | a = 101.5 Å, b = 101.5 Å, c = 163.4 Å | nih.gov |

In the structures of α-amino amide derivatives, specific torsion angles define the molecular conformation. For example, in one derivative, the C16-C12-N11-S7 torsion angle was found to be 97.42(7)°. mdpi.com These precise conformational details, obtainable only through X-ray crystallography, are crucial for computational modeling and the design of new derivatives with optimized biological functions. The synthesis of various α-ketoamides via the ring-opening of N-acetylisatin has also been structurally confirmed by single-crystal X-ray diffraction, validating the chemical structures of the resulting products. nih.gov

V. Computational and Theoretical Chemistry Studies of N Acetyl 2 Oxopropanamide

Density Functional Theory (DFT) Applications for N-Acetyl-2-oxopropanamide

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to predict the properties of molecules like this compound.

Computational studies on α-ketoamides indicate a preference for a planar conformation where the nitrogen atom and the two carbonyl groups lie on the same plane. acs.orgnih.gov The two carbonyl oxygen atoms are typically in a trans disposition to minimize the mutual repulsion between their lone pairs. acs.orgnih.gov For N-monosubstituted α-ketoamides, a trans geometry for the amide bond is generally preferred, particularly with smaller substituents. nih.gov

In the case of this compound, geometry optimization using DFT would likely confirm this planarity. The acetyl group introduces further conformational possibilities. The rotational barrier around the N-C(acetyl) bond leads to different rotamers. scielo.br A comprehensive conformational analysis would involve systematically rotating the key dihedral angles, such as the O=C-C=O and C-N-C=O angles, to identify all stable conformers and the transition states connecting them on the potential energy surface. nih.gov Studies on related N-acetylated systems have shown that even small changes in dihedral angles can lead to significant energy differences, and the global minimum energy structure is one of many possible conformers. researchgate.net

Table 1: Illustrative Geometric Parameters for Alpha-Ketoamide Structures from DFT Calculations

| Parameter | Typical Value (Å or °) | Compound Class |

|---|---|---|

| C=O (keto) Bond Length | ~1.21 | Alpha-ketoamides |

| C=O (amide) Bond Length | ~1.23 | Alpha-ketoamides |

| Cα-C Bond Length | 1.52 - 1.55 | Alpha-ketoamides |

| C-N (amide) Bond Length | ~1.34 | Alpha-ketoamides |

| O=C-C=O Dihedral Angle | ~180° (s-trans) | Alpha-ketoamides |

Note: These are representative values from computational studies on various α-ketoamides and may differ for this compound.

The electronic structure of this compound dictates its reactivity. DFT calculations are instrumental in elucidating these properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. nih.gov The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized on the amide nitrogen and the oxygen atoms, which are regions of higher electron density. The LUMO is likely to be distributed over the electrophilic carbonyl carbons.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. nih.govrsc.org It is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com For this compound, the MEP would show negative potential around the carbonyl oxygen atoms and a positive potential around the amide proton and the carbonyl carbons.

Natural Population Analysis (NPA): NPA is a method for calculating the distribution of electrons among the atoms in a molecule, providing a more robust description of atomic charges than other methods like Mulliken population analysis. wisc.edusemanticscholar.orgresearchgate.net NPA calculates the "natural atomic charge" on each atom. wisc.edu In this compound, NPA would likely show a significant negative charge on the oxygen atoms, a positive charge on the carbonyl carbons and the amide hydrogen, and a less pronounced negative charge on the nitrogen atom.

Table 2: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates electron-donating capability |

| LUMO Energy | Relatively low | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and stability |

| MEP Negative Regions | Around carbonyl oxygens | Sites for electrophilic attack and hydrogen bond acceptance |

| MEP Positive Regions | Around amide proton and carbonyl carbons | Sites for nucleophilic attack and hydrogen bond donation |

| NPA Charges | Negative on O, Positive on C=O and NH proton | Quantifies the charge distribution |

Note: The specific values for these properties would require dedicated DFT calculations for this compound.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches in Alpha-Ketoamide Systems

Alpha-ketoamides are often found as components of enzyme inhibitors. researchgate.net Studying their interactions within a large biological system like an enzyme active site necessitates a multiscale modeling approach. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are ideally suited for this purpose. biomolmd.orgnih.gov

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, such as the α-ketoamide warhead and the interacting amino acid residues of the enzyme, is treated with a high-level QM method (like DFT). biomolmd.orgnih.gov The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a computationally less expensive MM force field. biomolmd.org This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within the enzyme's active site while still accounting for the influence of the larger protein environment. nih.govchemrxiv.org For an α-ketoamide inhibitor, QM/MM can be used to model the covalent reaction with a cysteine or serine residue in a protease active site, elucidating the reaction mechanism and calculating the activation energy barriers. nih.gov

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding) in 2-Oxopropanamides

The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens) in this compound allows for the possibility of intramolecular hydrogen bonding. Such interactions can significantly influence the molecule's conformation and reactivity. nih.govmdpi.com

Computational studies can predict the existence and strength of these intramolecular hydrogen bonds. By analyzing the geometry of the optimized conformers, one can identify short distances between the amide proton and a carbonyl oxygen. The strength of the hydrogen bond can be further quantified using methods like Natural Bond Orbital (NBO) analysis, which can calculate the stabilization energy associated with the donor-acceptor interaction. nih.gov The infrared (IR) spectrum can also be calculated, where the presence of a hydrogen bond would lead to a red-shift in the N-H stretching frequency. nih.gov In N-substituted 2-aminobenzamides, intramolecular hydrogen bonds have been confirmed through both computational and experimental studies. mdpi.com

Reaction Mechanism Simulations and Transition State Theory for Alpha-Ketoamide Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For α-ketoamides, this can include studying their reactions with nucleophiles, such as the active site residues of enzymes. nih.gov By mapping the potential energy surface of the reaction, stationary points like reactants, products, intermediates, and, most importantly, transition states can be located. wikipedia.org

Transition State Theory (TST) provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state. wikipedia.orgfiveable.me DFT calculations can be used to determine the geometries and energies of the transition states for reactions involving this compound. nih.gov For example, in the case of an acyl-transfer reaction, a twisted α-ketoamide conformation has been proposed as a transition-state analogue. nih.gov Simulating the reaction pathway for the nucleophilic attack on one of the carbonyl carbons of this compound would provide the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding the reactivity of the molecule. nih.gov

Molecular Dynamics and Conformational Sampling of this compound Analogs

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For flexible molecules like this compound and its analogs, MD simulations can provide a detailed picture of their conformational landscape in different environments, such as in solution. nih.gov

MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time. By analyzing this trajectory, one can identify the most populated conformations and the transitions between them. nih.gov This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor or an enzyme active site. Enhanced sampling techniques can be employed in MD simulations to overcome energy barriers and explore the conformational space more efficiently. nih.gov

Vi. Enzymatic Transformations and Molecular Biological Interactions of N Acetyl 2 Oxopropanamide Non Clinical

N-Acetyl-2-oxopropanamide as an Enzyme Substrate

The reactivity of the alpha-ketoamide moiety in this compound makes it a plausible substrate for several classes of enzymes. nih.gov This functional group can act as both a non-electrophilic and an electrophilic moiety, allowing it to participate in a diverse range of enzymatic reactions. As a non-electrophilic group, it can influence molecular conformation and establish hydrogen bonds, while its electrophilic character allows for covalent interactions with catalytic residues like serine or cysteine. nih.govacs.org

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are crucial in the metabolism of alpha-keto acids, catalyzing their decarboxylation and other C-C bond-forming and-breaking reactions. science.govnih.govcornell.edu The catalytic cycle of these enzymes involves the formation of a covalent adduct between the ThDP cofactor and the keto-acid substrate. nih.gov While specific studies on N-Ethyl-2-oxopropanamide are not extensively documented, the general mechanism for alpha-keto acid decarboxylases provides a strong model for its potential enzymatic transformation. nih.gov In this model, the alpha-keto acid substrate undergoes non-oxidative decarboxylation to form an aldehyde. nih.gov ThDP-dependent enzymes are known to act on a variety of alpha-keto acids, and the presence of the alpha-keto group in N-Ethyl-2-oxopropanamide suggests it could be a substrate for such enzymes. science.govnih.gov

Table 1: Key Intermediates in ThDP-Dependent Catalysis

| Intermediate | Description |

|---|---|

| Lactyl-ThDP (LThDP) | Formed by the nucleophilic attack of the ThDP ylide on the carbonyl carbon of pyruvate. nih.gov |

| 2-Hydroxyethyl-ThDP (HEThDP) | Results from the decarboxylation of LThDP. nih.gov |

Enzymatic cross-coupling reactions that form new carbon-carbon bonds are of significant interest in biocatalysis. ThDP-dependent enzymes, for instance, can catalyze asymmetric intermolecular crossed aldehyde-ketone condensation reactions. nih.gov These reactions often utilize a 2-ketoacid as a donor substrate, which, after decarboxylation, provides an acetaldehyde (B116499) equivalent for the coupling reaction. nih.govresearchgate.net Given that this compound possesses an alpha-keto acid-like structure, it is plausible that it could serve as a substrate in similar enzymatic cross-coupling reactions, reacting with various ketone and aldehyde acceptors. The enzyme YerE from Yersinia pseudotuberculosis has been shown to have a broad substrate scope for such reactions, accommodating cyclic and open-chain ketones, as well as diketones and α- and β-ketoesters as acceptor substrates. nih.govcapes.gov.br

Table 2: Key Kinetic Parameters in Enzyme-Substrate Interactions

| Parameter | Description |

|---|---|

| KM (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity. wikipedia.org |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. nih.gov |

Role in Non-Human Biological Pathways (e.g., Maillard Reactions)

The Maillard reaction, a form of non-enzymatic browning, is a complex series of reactions between amino acids and reducing sugars that occurs upon heating. nih.gov This reaction is responsible for the development of color and flavor in many cooked foods. nih.gov

During the Maillard reaction, a variety of reactive intermediates are formed, including α-dicarbonyl compounds like 2-oxopropanal (methylglyoxal). nih.govresearchgate.net These intermediates can then react with other compounds, such as amino acids containing sulfur (e.g., cysteine), to generate a wide array of volatile aroma compounds. ntou.edu.tw Thiazoles and their derivatives are a class of heterocyclic compounds that contribute to the desirable nutty, roasted, and meaty aromas in food and beverages, including wine. nih.gov The formation of 2-acetylthiazole, a compound with a nutty, popcorn-like aroma, has been shown to proceed through the reaction of dicarbonyl intermediates with hydrogen sulfide (B99878) and ammonia, which can be derived from the degradation of cysteine. ntou.edu.tw Given that 2-oxopropanamide is structurally related to these dicarbonyl intermediates, it is conceivable that it could participate in similar pathways, contributing to the formation of thiazoles and other aromatic compounds in relevant systems.

Molecular Docking and Protein Binding Studies of Alpha-Ketoamides

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between small molecules, such as alpha-ketoamides, and their protein targets. The alpha-ketoamide moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govacs.org

The protein binding of alpha-ketoamides is often characterized by the formation of hydrogen bonds. nih.govnih.gov The two carbonyl oxygens and the amide nitrogen of the alpha-ketoamide group can act as hydrogen bond acceptors and donors, respectively, facilitating strong and specific interactions with the amino acid residues in a protein's active site. nih.govnih.gov In some cases, the electrophilic nature of the alpha-keto group allows for the formation of a reversible covalent bond with nucleophilic residues like cysteine, leading to potent enzyme inhibition. nih.govnih.gov The binding of a drug to plasma proteins, such as albumin, can also significantly affect its pharmacokinetic properties. wikipedia.org The extent of this binding is determined by the drug's affinity for these proteins and exists in a dynamic equilibrium between the bound and unbound states. wikipedia.org

Table 3: Common Protein Interactions with Alpha-Ketoamides

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | The alpha-keto and amide oxygens act as hydrogen bond acceptors, while the amide nitrogen can be a hydrogen bond donor. nih.govnih.gov |

| Covalent Bonding | The electrophilic alpha-keto carbon can react with nucleophilic residues like cysteine to form a reversible tetrahedral adduct. nih.govnih.gov |

| Hydrophobic Interactions | Nonpolar side chains of the alpha-ketoamide can interact with hydrophobic pockets in the protein. |

Interaction with Proteases and Other Enzymes (e.g., α-Ketoamide Inhibitors)

The this compound structure contains an α-ketoamide motif, which is a key pharmacophore in a class of potent enzyme inhibitors. These inhibitors are particularly effective against cysteine proteases, where the α-ketoamide "warhead" engages in a reversible covalent interaction with the catalytic cysteine residue in the enzyme's active site. chemrxiv.orgnih.gov

The mechanism of inhibition typically involves a nucleophilic attack by the thiolate anion of the catalytic cysteine on the electrophilic α-keto carbon of the inhibitor. nih.gov This process can proceed through two primary pathways:

Stepwise Pathway: This traditional two-stage mechanism begins with a proton transfer from the cysteine's thiol group (Cys-SγH) to a nearby basic residue, often a histidine (His-Nδ), forming a reactive thiolate ion and a protonated histidine. nih.gov Subsequently, the thiolate anion attacks the α-keto group, leading to the formation of a tetrahedral intermediate known as a thiohemiketal. chemrxiv.orgnih.gov

Concerted Pathway: In this pathway, the deprotonation of the cysteine thiol occurs simultaneously with the nucleophilic attack on the α-ketoamide. chemrxiv.org

The stability of the resulting thiohemiketal intermediate is crucial for the inhibitory activity. This stability is significantly enhanced by hydrogen bonds formed between the negatively charged oxygen atom (oxyanion) of the intermediate and backbone amide groups within the enzyme's active site, a region often referred to as the "oxyanion hole". biorxiv.org Specifically, the α-ketoamide warhead is capable of engaging in two critical hydrogen-bonding interactions within the catalytic center: one via the α-keto oxygen and another via the amide oxygen. nih.govbiorxiv.org This dual interaction contributes to a more stable enzyme-inhibitor complex compared to other warheads like aldehydes, which typically form only one such bond. biorxiv.org

Studies on α-ketoamide inhibitors targeting the main protease (Mpro) of coronaviruses have provided detailed insights into these interactions. The inhibitor binds in a manner where the warhead covalently attaches to the catalytic Cys145. biorxiv.orgnih.gov The oxyanion of the resulting thiohemiketal accepts hydrogen bonds from the backbone amides of residues such as Gly143 and Cys145, which form the oxyanion hole. biorxiv.orgacs.org This intricate network of covalent and non-covalent interactions underpins the potent inhibitory effect of α-ketoamides.

| Interaction Type | Key Molecular Features | Interacting Enzyme Residues (Examples) | Result |

| Covalent Bonding | α-keto group of the inhibitor and thiol group of cysteine | Catalytic Cysteine (e.g., Cys145) | Formation of a reversible thiohemiketal adduct |

| Hydrogen Bonding | Oxyanion of the tetrahedral intermediate | Oxyanion hole backbone amides (e.g., Gly143, Cys145) | Stabilization of the enzyme-inhibitor complex |

| Hydrogen Bonding | Warhead amide oxygen | Histidine (e.g., His41), Serine (e.g., Ser144) | Enhanced binding affinity and stability |

| Hydrophobic Interactions | P-site substituents of the inhibitor | Hydrophobic pockets (e.g., S1, S2 subsites) | Specificity and additional binding energy |

Ligand-Receptor Binding Mechanisms for Structural Analogs

The binding of a ligand, such as a structural analog of this compound, to a receptor is a highly specific process governed by a variety of non-covalent interactions. The affinity and selectivity of a ligand for its receptor are determined by the sum of these interactions, which include hydrogen bonds, van der Waals forces, ionic interactions, and hydrophobic interactions. unica.it

Molecular modeling studies of various ligand-receptor complexes reveal that subtle changes in the ligand's structure can lead to significant differences in binding affinity and receptor selectivity. For example, the removal of key functional groups, such as methyl groups, from a compound can result in the loss of a critical hydrogen bond with a receptor residue, thereby reducing its binding affinity. unica.it The orientation of the ligand within the binding pocket is a primary determinant of receptor affinity. unica.it

Hydrogen Bond Networks: These are crucial for both the affinity and specificity of binding. The arrangement of hydrogen bond donors and acceptors on both the ligand and receptor must be complementary. unica.it

Hydrophobic Interactions: The burying of nonpolar surfaces of the ligand and receptor away from the aqueous environment provides a significant thermodynamic driving force for binding.

Electrostatic Interactions: Attractions between charged groups (e.g., an ammonium (B1175870) group on a ligand and a carboxylate group on a receptor) can contribute substantially to the binding energy.

π–π Stacking and π–Cation Interactions: These interactions involving aromatic rings on the ligand and/or receptor can further stabilize the complex. unica.it

Computational and biological evaluation of synthetic analogs of natural lipids, for instance, has shown that designed molecules can mimic the interaction of the natural ligand with the ligand-binding domain of a nuclear receptor like PPARα. researchgate.net This mimicry is achieved by designing the analog to engage with the same key residues in the binding pocket.

| Interaction Type | Description | Example |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | A hydroxyl group on the ligand forming a hydrogen bond with a carboxylate group on the receptor. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between fluctuating dipoles in nonpolar atoms. | Interaction between an alkyl chain on the ligand and a hydrophobic pocket in the receptor. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | A positively charged amine on the ligand interacting with a negatively charged aspartate residue in the receptor. |

| π–Interactions | Interactions involving π-systems, such as π–π stacking between aromatic rings or π–cation interactions. | An aromatic ring of the ligand stacking with a tyrosine residue in the receptor's binding site. unica.it |

| Conformational Change | Alteration in the three-dimensional structure of the receptor upon ligand binding. | Ligand binding induces a shift in a receptor loop, creating a more complementary binding surface. |

Bio-inspired Chemical Synthesis Utilizing this compound Motifs

Bio-inspired synthesis is a field of chemistry that learns from natural processes to develop new, efficient, and environmentally friendly methods for creating molecules and materials. whiterose.ac.uk This approach often involves using mild reaction conditions, aqueous solvents, and templates or catalysts inspired by biological systems like enzymes. whiterose.ac.uk The principles of bio-inspiration focus on understanding the chemical strategies used in nature and applying them to synthetic challenges. whiterose.ac.uk

While direct large-scale bio-inspired synthesis using the this compound motif is not extensively documented, its structural features are relevant to this synthetic philosophy. The amide and keto functionalities are common in biological molecules and their synthesis in nature is highly efficient. A bio-inspired approach to synthesizing more complex molecules containing the this compound motif could involve several strategies:

Enzymatic Catalysis: Utilizing enzymes like lipases or acylases for the selective formation or modification of the amide bond under mild, aqueous conditions. researchgate.net

Use of Bio-based Precursors: Employing starting materials derived from natural sources. For example, a synthetic route could be designed starting from amino acids or keto-acids that are readily available from biological feedstocks.

Biomimetic Condensation Reactions: Mimicking biological condensation reactions, such as the Knoevenagel condensation, using natural aldehydes as precursors. mdpi.com A two-step synthesis of bio-inspired quinoid materials, for instance, has been achieved through a Knoevenagel condensation between N,N'-diacetylglycine anhydride (B1165640) and aldehydes derived from natural sources like almonds and cinnamon. mdpi.com This highlights how bio-derived building blocks can be integrated into efficient synthetic routes.

The goal of such a bio-inspired approach would be to create synthetic pathways that are more sustainable and resource-efficient than traditional organic synthesis methods, which often rely on harsh reagents and organic solvents.

| Principle | Description | Relevance to this compound Motifs |

| Green Chemistry | Designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. | Using water as a solvent and employing enzymatic catalysts for synthesis, minimizing waste. |

| Biomimicry | Learning from and mimicking strategies found in nature to solve human design challenges. | Designing a synthetic pathway that mimics an enzyme's active site to control stereochemistry. |

| Self-Assembly | Spontaneous organization of molecules into ordered structures through non-covalent interactions. | Utilizing the hydrogen bonding capabilities of the amide motif to direct the formation of supramolecular structures. |

| Use of Renewable Feedstocks | Deriving starting materials from biological sources rather than petrochemicals. | Synthesizing the molecule from precursors like pyruvic acid and acetamide (B32628) derived from fermentation. |

Vii. Chemical Derivatization Strategies and Applications of N Acetyl 2 Oxopropanamide in Organic Synthesis

Purpose and Methodology of Chemical Derivatization for Analytical Purposes

Chemical derivatization is a process where a target compound is reacted with a reagent to convert it into a product with properties more suitable for analysis. For compounds like N-Acetyl-2-oxopropanamide, this is often done to improve performance in analytical techniques such as mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). The primary goals are to enhance ionization efficiency, improve chromatographic separation from matrix components, and increase the sensitivity and selectivity of detection. nih.gov

The low ionization efficiency of certain functional groups, like ketones, can present a challenge in MS-based analysis. nih.gov Derivatization overcomes this by introducing a moiety that is readily ionizable, thereby increasing the signal intensity. For the α-keto group in this compound, various reagents can be employed to form derivatives with significantly improved detection characteristics.

For instance, reagents that target carbonyl groups, such as hydroxylamines and hydrazines, are commonly used. Reaction with these reagents converts the keto group into an oxime or hydrazone, respectively. These derivatives often exhibit enhanced chromatographic retention on reversed-phase columns and better ionization in electrospray ionization (ESI) mass spectrometry. A study on N-acetylcysteine amide (NACA), a structurally related compound, utilized 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) to derivatize the free thiol group, stabilizing it for LC-MS/MS analysis. nih.gov While targeting a different functional group, this highlights the principle of modifying a molecule to improve analytical stability and detection.

The following table summarizes common derivatization reagents applicable to the functional groups found in or related to α-ketoamides for enhanced analytical detection.

| Derivatization Reagent | Target Functional Group | Purpose in Analysis | Resulting Derivative | Ref |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amines | Enhances fluorescence detection and LC separation. | Fluorenylmethyloxycarbonyl (Fmoc) derivative | researchgate.net |

| Dansyl chloride (DNS-Cl) | Amines, Phenols | Improves ionization efficiency and allows for fluorescence detection. | Dansyl derivative | researchgate.net |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Amines | Provides excellent chromatographic performance and MS sensitivity. | AQC-tagged amine | scispace.com |

| 2-chloro-1-methylpyridinium iodide (CMPI) | Thiols | Stabilizes free thiols for quantitative analysis. | 1-methylpyridinyl thioether derivative | nih.gov |

While this compound itself is not chiral, many biologically and synthetically important α-ketoamides possess a stereocenter. Determining the absolute configuration of these chiral molecules is crucial. Chiral derivatization is a powerful technique used for this purpose, particularly with NMR spectroscopy and chromatography. wikipedia.org

The methodology involves reacting the enantiomeric mixture of a chiral α-ketoamide with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical and spectral properties (except for interaction with polarized light), diastereomers have distinct properties. wikipedia.org This difference allows them to be distinguished and quantified using standard analytical techniques like NMR or HPLC.

For chiral α-ketoamides containing a hydroxyl or amino group at a stereogenic center, reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) can be used. wikipedia.orgnih.govnih.gov The resulting diastereomeric esters or amides will exhibit different chemical shifts in their NMR spectra or different retention times in HPLC, allowing for the determination of the enantiomeric ratio and, through systematic analysis, the absolute configuration of the original molecule.

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Analytical Technique | Principle | Ref |

| Mosher's acid (MTPA) | Alcohols, Amines | NMR Spectroscopy | Forms diastereomeric esters/amides with distinct NMR chemical shifts. | wikipedia.org |

| Marfey's reagent (FDAA) | Amines, α-Hydroxy acids | HPLC, LC-MS | Forms diastereomers with different chromatographic retention times. | nih.govnih.gov |

| MαNP Acid | Alcohols | NMR Spectroscopy | Naphthalene moiety provides strong anisotropic effects for clear spectral separation of diastereomers. |

This compound as a Building Block in Complex Molecule Synthesis

The α-ketoamide motif is a privileged structure found in numerous natural products and pharmacologically active compounds. nih.gov Consequently, molecules like this compound are attractive building blocks for synthetic chemists. nih.govrsc.org The presence of multiple reactive sites—two electrophilic carbonyl carbons and a potentially nucleophilic amide nitrogen—allows for a wide range of functional group transformations and bond-forming reactions. rsc.orgchemrxiv.org

Heterocyclic compounds are a cornerstone of medicinal chemistry. The structural framework of this compound is well-suited for constructing various heterocyclic rings. The 1,2-dicarbonyl system can participate in condensation reactions with binucleophiles to form five- or six-membered rings. For example, α-ketoamides are known precursors for the synthesis of important heterocyclic scaffolds such as β-lactams and oxazolidinones. chemrxiv.org

Furthermore, drawing parallels from the reactivity of similar structures like N-acetyl cysteine, the N-acetyl group can be part of cyclization strategies. N-acetyl cysteine has been used to synthesize heterocyclic rings like oxazoles, thiazoles, and imidazoles through reactions involving the carboxyl and amide functionalities after initial modifications. ekb.egekb.eg Similarly, the amide and keto groups of this compound can be envisioned to react intramolecularly or with external reagents to forge new heterocyclic systems, making it a versatile precursor in diversity-oriented synthesis.

Beyond complex heterocycles, this compound serves as a precursor for various specialty chemicals and reagents used in research. The α-ketoamide moiety is a key pharmacophore in the design of enzyme inhibitors, particularly for serine and cysteine proteases. researchgate.net The synthesis of libraries of α-ketoamide derivatives for screening as potential drug candidates is a common strategy in medicinal chemistry. For example, α-ketoesters can be reacted with various amines to generate a diverse array of α-ketoamide compounds, which can then be further modified. google.com This modular synthesis approach allows for the rapid generation of thousands of unique compounds for high-throughput screening, positioning this compound and its analogs as key starting materials for creating research probes and potential therapeutic leads.

Chemoenzymatic Synthesis Applications Incorporating Alpha-Ketoamide Structures

Chemoenzymatic synthesis combines the selectivity and efficiency of biocatalysis with the practicality of traditional organic synthesis to construct complex molecules. nih.gov While specific chemoenzymatic routes starting from this compound are not extensively documented, the principles can be applied to its α-ketoamide structure.

Enzymes such as oxidoreductases, hydrolases, or lyases could be employed for highly selective transformations of the α-ketoamide core. For instance, a ketoreductase could stereoselectively reduce the α-keto group to a secondary alcohol, creating a chiral α-hydroxy amide. This enzymatic step would provide access to enantiomerically pure building blocks that are difficult to obtain through conventional chemical methods.

Moreover, biocatalysis is increasingly used in the green synthesis of N-heterocyclic compounds. mdpi.com One could envision a multi-step, one-pot process where an enzyme first modifies the this compound structure, and the resulting intermediate is then subjected to a chemical cyclization or condensation reaction to yield a complex target molecule. This approach leverages the mild reaction conditions and high selectivity of enzymes to streamline synthetic pathways and improve sustainability. nih.gov

Viii. Future Research Directions and Emerging Paradigms for N Acetyl 2 Oxopropanamide

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The synthesis of α-ketoamides is a critical area of organic chemistry, providing essential building blocks for various applications, including the preparation of FDA-approved drugs. chemrxiv.orgchemrxiv.org Future research on N-Acetyl-2-oxopropanamide should focus on developing atom-economical and selective synthetic methodologies, moving beyond traditional approaches. Modern catalytic systems, particularly those involving copper, have shown great promise for the efficient construction of the α-ketoamide scaffold from diverse starting materials. chemrxiv.orgchemrxiv.org

Emerging strategies could involve the direct aerobic oxidative coupling of an appropriate N-acetylated precursor with a secondary amine or other nitrogen source. Copper-catalyzed reactions, for instance, have been successfully employed to synthesize α-ketoamides from acetophenones, alkynes, and aryl acetic acids. chemrxiv.org The adaptation of these methods could provide a direct and efficient pathway to this compound, minimizing the need for harsh reagents and protecting group manipulations. Key areas for development include enhancing catalyst turnover numbers, improving substrate scope, and achieving high levels of chemo- and regioselectivity under mild reaction conditions.

Below is a table summarizing potential catalytic approaches that could be adapted for the synthesis of this compound, based on established methods for the broader α-ketoamide class.